An In-Depth Technical Guide to 6-Fluoro-2,3-dihydro-1H-indol-1-amine: Structure, Properties, and Synthetic Pathways
An In-Depth Technical Guide to 6-Fluoro-2,3-dihydro-1H-indol-1-amine: Structure, Properties, and Synthetic Pathways
This technical guide provides a comprehensive overview of 6-Fluoro-2,3-dihydro-1H-indol-1-amine, a fluorinated N-aminoindoline derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. Due to its unique structural features, this compound presents potential as a versatile building block for novel therapeutics. This document delves into its chemical structure, predicted physicochemical properties, a plausible synthetic route, and its anticipated spectroscopic and reactive characteristics.
Introduction and Molecular Structure
6-Fluoro-2,3-dihydro-1H-indol-1-amine, also known as 6-fluoro-1-aminoindoline, is a heterocyclic compound featuring a fluorinated indoline core with a primary amine group attached to the nitrogen atom at position 1. This N-amination transforms the indoline from a secondary amine into a substituted hydrazine derivative. The presence of the fluorine atom at the 6-position of the benzene ring is a key feature, as fluorine substitution is a well-established strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]
The indoline scaffold itself is a privileged structure found in numerous biologically active compounds. The addition of the N-amino group introduces a new vector for chemical modification and potential interaction with biological targets.
Caption: Proposed workflow for the synthesis of 6-Fluoro-2,3-dihydro-1H-indol-1-amine.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve one equivalent of 6-fluoroindoline in a suitable anhydrous solvent such as dichloromethane (DCM) or diethyl ether. Cool the solution to 0 °C using an ice bath.
-
Preparation of Aminating Agent: In a separate flask, prepare a solution of 1.1 to 1.5 equivalents of hydroxylamine-O-sulfonic acid in a compatible solvent.
-
Reaction: Slowly add the hydroxylamine-O-sulfonic acid solution to the cooled 6-fluoroindoline solution dropwise over 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable base until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-Fluoro-2,3-dihydro-1H-indol-1-amine.
Spectroscopic Characterization (Predicted)
The structural elucidation of 6-Fluoro-2,3-dihydro-1H-indol-1-amine would rely on a combination of spectroscopic techniques. The following are the predicted key spectral features.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the indoline ring (at positions 2 and 3) would likely appear as triplets. The aromatic protons will exhibit splitting patterns influenced by the fluorine atom. The NH₂ protons are expected to appear as a broad singlet, and their chemical shift will be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to the nitrogen and fluorine atoms will be influenced by their respective electronic effects.
-
IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹). C-H stretching vibrations for the aromatic and aliphatic parts of the molecule will also be present. A C-F stretching band is expected in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve cleavage of the N-N bond and fragmentation of the indoline ring. The nitrogen rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the predicted molecular weight of 152.17.
Reactivity and Potential Applications
As a substituted arylhydrazine, 6-Fluoro-2,3-dihydro-1H-indol-1-amine is expected to exhibit reactivity characteristic of this functional group. The exocyclic primary amine can act as a nucleophile in various reactions, such as acylation, alkylation, and condensation with carbonyl compounds to form hydrazones. The N-N bond can also be susceptible to cleavage under certain reductive or oxidative conditions. [2] The primary application of this molecule is anticipated to be as a versatile building block in drug discovery and development. The 6-fluoroindoline core is present in compounds targeting a range of biological systems, including neurological disorders. [1]The N-amino group provides a handle for the introduction of diverse substituents, allowing for the exploration of new chemical space and the generation of compound libraries for high-throughput screening. Its structural similarity to known pharmacophores suggests potential for development into inhibitors or modulators of various enzymes and receptors.
Safety and Handling
While a specific safety data sheet for 6-Fluoro-2,3-dihydro-1H-indol-1-amine is not available, precautions should be taken based on the data for related compounds such as 1-aminoindole and 6-fluoroindole. It is predicted to be harmful if swallowed or in contact with skin, and may cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
6-Fluoro-2,3-dihydro-1H-indol-1-amine is a promising, albeit not extensively studied, chemical entity with significant potential in medicinal chemistry. Its unique combination of a fluorinated indoline scaffold and a reactive N-amino group makes it an attractive starting material for the synthesis of novel bioactive molecules. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic approach, which should aid researchers in its preparation and utilization in their drug discovery endeavors. Further experimental investigation is warranted to fully characterize this compound and explore its applications.
References
-
Hasegawa, K., Kimura, N., Arai, S., & Nishida, A. (2008). Novel Synthesis of Cinnolines and 1-Aminoindolines via Cu-Catalyzed Intramolecular N-Arylation of Hydrazines and Hydrazones Prepared from 3-Haloaryl-3-hydroxy-2-diazopropanoates. The Journal of Organic Chemistry, 73(17), 6783–6788. [Link]
-
Stuart, D. R., & Gulea, M. (2012). Arylhydrazine Trapping of Benzynes: Mechanistic Insights and a Route to Azoarenes. PMC. [Link]
-
Corrieri, M., De Crescentini, L., Mantellini, F., Mari, G., Santeusanio, S., & Favi, G. (2019). A Metal-Free C−H Amination-Based Strategy for N-Amino Indole Synthesis. Asian Journal of Organic Chemistry, 8(11), 2004-2008. [Link]
-
Wang, Z., et al. (2020). Synthesis of N-indolated amino acids or peptides from 2-alkynylanilines via a dearomatization process. Organic Chemistry Frontiers, 7(10), 1236-1241. [Link]
-
Ahmadi, T., et al. (2018). Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions. RSC Advances, 8(59), 33828-33844. [Link]
-
ChemBK. (2024). 1-Aminoindole. Retrieved from [Link]
-
American Chemical Society. (2008). Novel Synthesis of Cinnolines and 1-Aminoindolines via Cu-Catalyzed Intramolecular N-Arylation of Hydrazines and Hydrazones Prep. The Journal of Organic Chemistry. [Link]
-
Chen, Y., et al. (2021). Asymmetric synthesis of acyclic N–N axially chiral indole compounds via catalytic N-acylation reaction. Organic Chemistry Frontiers, 8(23), 6646-6652. [Link]
-
Wikipedia. (n.d.). Hydrazines. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions. RSC Advances. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1-Aminoindole Properties. Retrieved from [Link]
-
PubChem. (n.d.). 6-fluoro-2,3-dihydro-1H-isoindol-1-one. Retrieved from [Link]
-
PubChem. (n.d.). 1-Aminoindole. Retrieved from [Link]
-
Zhang, H., et al. (2024). Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N-Diarylhydrazines. The Journal of Organic Chemistry. [Link]
-
PubChem. (n.d.). 6-fluoro-2,3-dihydro-1H-indol-2-one. Retrieved from [Link]
